molecular formula C22H14F2O5 B2906332 4-Carboxy-Pennsylvania Green methyl ester CAS No. 879288-18-3

4-Carboxy-Pennsylvania Green methyl ester

Cat. No.: B2906332
CAS No.: 879288-18-3
M. Wt: 396.346
InChI Key: DPZLMQCYZDHMGJ-UHFFFAOYSA-N
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Description

4-Carboxy-Pennsylvania Green methyl ester is a hydrophobic building block for fluorescent molecular probes . It is a hybrid of the dyes Oregon Green and Tokyo Green . The molecular formula is C21H12F2O5 and the molecular weight is 382.31 .


Synthesis Analysis

The synthesis of this compound is reported to be efficient and scalable . It was developed as an inexpensive alternative to amine-reactive single-isomer derivatives of fluorinated fluorophores, which are often very expensive . The synthesis process involves the use of bis (2,4,5-trifluorophenyl)methanone subjected to iterative nucleophilic aromatic substitution by hydroxide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of fluorinated fluorophores . The IUPAC name is methyl 4- (2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methylbenzoate .


Chemical Reactions Analysis

The key intermediate in the synthesis of this compound is 2,7-difluoro-3,6-dihydroxyxanthen-9-one . This intermediate is prepared from bis (2,4,5-trifluorophenyl)methanone through iterative nucleophilic aromatic substitution by hydroxide .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 396.35 . As an ester, it is polar but does not have a hydrogen atom attached directly to an oxygen atom .

Scientific Research Applications

Synthesis and Properties

4-Carboxy-Pennsylvania Green methyl ester is recognized for its hydrophobic properties and its role as a fluorinated fluorophore, serving as a cost-effective alternative to amine-reactive single-isomer derivatives. This compound, a hybrid of Oregon Green and Tokyo Green, is particularly notable for its cell permeability, enabling it to label intracellular targets effectively. Its low pKa (4.8) ensures bright fluorescence, especially in acidic cellular compartments like endosomes, making it a valuable asset for chemical biology investigations. The synthesis process of this compound is designed to be efficient and scalable, avoiding the need for chromatography and yielding significant quantities of the pure compound, which can be readily converted into amine-reactive N-hydroxysuccinimidyl ester for the synthesis of various fluorescent molecular probes (Woydziak, Fu, & Peterson, 2013).

Cellular Biology and Molecular Probing

In cellular biology, this compound is utilized for synthesizing molecular probes that exhibit high cell permeability. These probes are advantageous for studying intracellular targets, as showcased in studies with Chinese hamster ovary cells expressing O6-alkylguanine-DNA alkyltransferase fusion proteins. The use of Pennsylvania Green derivatives in these contexts has revealed superior cell permeability compared to molecular probes derived from other compounds like Oregon Green. This high permeability is crucial for real-time, in-vivo imaging and labeling of cellular components, providing clear insights into cellular processes and molecular interactions (Mottram, Maddox, Schwab, Beaufils, & Peterson, 2007).

Mechanism of Action

Target of Action

The primary target of 4-Carboxy-Pennsylvania Green methyl ester is intracellular components . This compound is often cell permeable, enabling labeling of these targets .

Mode of Action

This compound interacts with its targets by labeling them. This is achieved through the conversion of the compound into the amine reactive N-hydroxysuccinimidyl ester, which can be used for the synthesis of a wide variety of fluorescent molecular probes .

Biochemical Pathways

The compound’s interaction with its targets can result in bright fluorescence in acidic cellular compartments such as endosomes . This enhances its utility for chemical biology investigations, allowing for the visualization and quantification of biological processes.

Pharmacokinetics

It is known that the compound is cell permeable , suggesting that it can readily cross cell membranes to reach its intracellular targets This property likely influences its absorption and distribution within the body

Result of Action

The result of the compound’s action is the labeling of intracellular targets, which can then be visualized due to the compound’s fluorescent properties . This allows for the study of various biological systems.

Action Environment

The action of this compound is influenced by the pH of its environment. The compound confers bright fluorescence in acidic cellular compartments such as endosomes . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of its environment.

Properties

IUPAC Name

methyl 4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2O5/c1-10-5-11(22(27)28-2)3-4-12(10)21-13-6-15(23)17(25)8-19(13)29-20-9-18(26)16(24)7-14(20)21/h3-9,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZLMQCYZDHMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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